3-Fluoro-5-(thiophen-2-yl)benzoic acid

Descripción general

Descripción

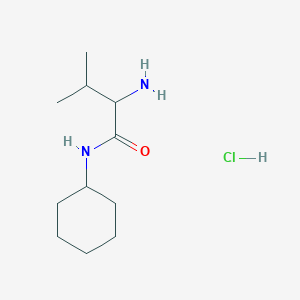

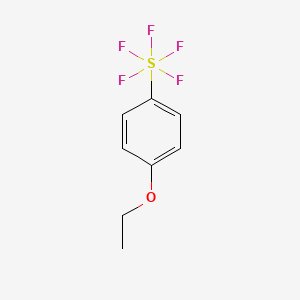

“3-Fluoro-5-(thiophen-2-yl)benzoic acid” is a chemical compound that is categorized as an intermediate for synthesizing pharmaceuticals, agrochemicals, and other chemicals. It has a molecular formula of C11H7FO2S and a molecular weight of 222.24 g/mol .

Molecular Structure Analysis

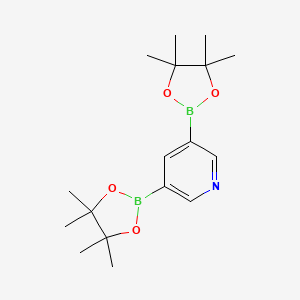

The molecular structure of “this compound” consists of a benzoic acid group attached to a thiophene ring at the 5-position and a fluorine atom at the 3-position . The InChI code for this compound is 1S/C11H7FO2S/c12-10-2-1-7 (5-9 (10)11 (13)14)8-3-4-15-6-8/h1-6H, (H,13,14) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 391.4±32.0 °C, a predicted density of 1.380±0.06 g/cm3, and a predicted pKa of 3.77±0.10 .

Aplicaciones Científicas De Investigación

Solar Energy Applications

3-Fluoro-5-(thiophen-2-yl)benzoic acid has been explored in the field of solar energy, particularly in dye-sensitized solar cells (DSSCs). Cho et al. (2014) studied organic dyes with fluorinated-benzothiadiazole spacers, demonstrating increased DSSC performance due to the introduction of fluorine atoms. This research emphasizes the potential of this compound in improving the efficiency of solar cells (Cho et al., 2014).

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands, including compounds structurally similar to this compound, as potential sensitizers for Eu(III) and Tb(III) luminescence. This study provides insights into the use of such compounds in enhancing the luminescence properties of materials (Viswanathan & Bettencourt-Dias, 2006).

Materials Science and Sensor Technology

In materials science, this compound derivatives are significant. Naik et al. (2018) explored thiophene-substituted 1,3,4-oxadiazoles, showcasing their potential as sensors, particularly for aniline sensing in various solvents. This research points towards the applicability of these compounds in developing sensitive and selective chemical sensors (Naik, Khazi, & Malimath, 2018).

Liquid Crystal Display Technology

The compound's derivatives have been utilized in liquid crystal display (LCD) technology. Hegde et al. (2013) investigated thiophene-based prop-2-enoates, demonstrating their effectiveness in promoting excellent photoalignment of nematic liquid crystals, a crucial aspect of LCD performance (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon–carbon bond-forming process.

Mode of Action

In general, compounds like this can participate in Suzuki–Miyaura cross-coupling reactions , where they can act as organoboron reagents. These reagents are transferred from boron to palladium in a process known as transmetalation .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon–carbon bonds .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .

Propiedades

IUPAC Name |

3-fluoro-5-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQQROGWBNCJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688537 | |

| Record name | 3-Fluoro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261937-31-8 | |

| Record name | 3-Fluoro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride](/img/structure/B1440868.png)

![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)

![1-[(4-Methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B1440876.png)